molecular formula C13H17N3S B7639536 5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile

5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile

Cat. No. B7639536
M. Wt: 247.36 g/mol
InChI Key: SRCXNQVFAXOBAW-UHFFFAOYSA-N
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Description

5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile, also known as PTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTM is a heterocyclic compound that contains a pyridine ring and a morpholine ring with a thioether group attached to the latter.

Scientific Research Applications

5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. This compound has also been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and neuronal development.

Mechanism of Action

5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding results in an increase in the receptor's sensitivity to acetylcholine, leading to enhanced cognitive function. This compound enhances the activity of the NMDA receptor by binding to the glycine binding site on the receptor, leading to an increase in the receptor's activity.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to enhance synaptic plasticity and promote neuronal development. This compound has been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile has several advantages for use in lab experiments. It is a selective modulator of the alpha7 nicotinic acetylcholine receptor and the NMDA receptor, making it a useful tool for studying the function of these receptors. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low potency and the need for high concentrations to achieve its effects.

Future Directions

There are several future directions for research on 5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile. One area of interest is the development of more potent and selective modulators of the alpha7 nicotinic acetylcholine receptor and the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and to explore its potential as a therapeutic agent for other neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile involves the reaction between 4-chloronicotinonitrile and 2-(propan-2-ylthio)morpholine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid.

properties

IUPAC Name

5-(2-propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-10(2)13-9-16(5-6-17-13)12-4-3-11(7-14)15-8-12/h3-4,8,10,13H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCXNQVFAXOBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCS1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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